Imipraminoxide
Overview
Description
Synthesis Analysis
Research on imipraminoxide and related compounds often involves synthesizing and labeling with isotopes for analytical purposes. For example, the synthesis of deuterium-labeled imipramine, which could be closely related to methods used for imipraminoxide, utilizes acid-catalyzed hydrogen-deuterium exchange reactions, indicating a complex process involving careful manipulation of molecular structures (Baba, Furuta, Sasaki, & Kasuya, 1985). Another study on the synthesis of imipramine labelled with four deuterium atoms offers insights into the methodologies that could be applied for imipraminoxide (Chaudhuri & Ball, 1981).
Molecular Structure Analysis
The molecular structure of imipramine derivatives like imipraminoxide is critical for understanding their chemical behavior. The structure of imipramine hydrochloride provides a foundation for studying derivatives by showcasing the arrangement of atoms and the conformation of the molecule, which directly influences its chemical properties and reactivity (Post, Singh, & Horn, 1975).
Chemical Reactions and Properties
Imipramine and its derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other substances. For instance, the degradation of imipramine by iron oxychloride-activated peroxymonosulfate process points to the chemical reactivity of such compounds and their potential interactions in environmental or biological systems (Chen et al., 2018).
Physical Properties Analysis
The physical properties of imipramine and related compounds are crucial for their characterization and application. Studies such as the determination of imipramine in the presence of iminodibenzyl and in pharmaceutical dosage forms by spectrophotometric methods help understand these properties, including solubility, absorption spectra, and stability (El Zeany, Moustafa, & Farid, 2003).
Chemical Properties Analysis
The chemical properties of imipramine derivatives, including imipraminoxide, are essential for their functional analysis. The metabolism of imipramine by microorganisms, leading to various metabolites, provides insights into the chemical transformations it undergoes, indicating a complex array of chemical properties (Hufford, Capiton, Clark, & Baker, 1981).
Scientific Research Applications
Cancer Research
Imipramine inhibits migration and invasion of metastatic castration-resistant prostate cancer PC-3 cells by suppressing AKT and NF-κB-related signaling proteins and secretion of proinflammatory cytokines (Lim et al., 2020).
Depression Treatment
Long-term administration of imipramine decreases corticotropin-releasing hormone and tyrosine hydroxylase gene expression in the brain, contributing to its therapeutic efficacy in depression (Brady et al., 1991).
Acute Lung Injury
Imipramine can exert protective effects in endotoxin-induced acute lung injury by suppressing nuclear factor-kappaB-mediated expression of inflammatory genes (Yang et al., 2010).
Cardiac Research
Imipramine affects calcium conductance and can shorten the action potential in isolated bovine ventricular myocytes (Isenberg & Tamargo, 1985).
Behavioral Psychology
Long-term imipramine administration enhances the rewarding value of natural reinforcers and prevents the development of apomorphine- and food-induced place preference in rats (Papp, 1988).
Obesity and Metabolic Disorders
Imipramine inhibits adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells, suggesting potential clinical implications for the treatment of mental disorders (Li et al., 2012).
Electrophysiology
Imipramine depresses action potential amplitude and prolongs the effective refractory period in rat atrial fibres (Manzanares & Tamargo, 1983).
Behavioral Despair Test in Rodents
Imipramine selectively reduces immobility in rats and mice in a restricted swimming space, highlighting strain differences in behavioral responses (Porsolt et al., 1978).
Epilepsy Research
Imipramine has biphasic effects, exhibiting antiepileptic properties at low doses and convulsant effects at higher doses in models of experimental epilepsy (Lange et al., 1976).
Enuresis in Children
Imipramine significantly reduces enuresis in schoolchildren, as evidenced in a double-blind study (Miller et al., 1968).
Psychiatric Disorders
Imipramine was favorably evaluated in 79% of subjects with affective disorders and 51% of schizophrenic patients (Klein & Fink, 1962).
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQORUGXBPDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218445 | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imipraminoxide | |
CAS RN |
6829-98-7 | |
Record name | Imipramine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipraminoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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